Trimethyl(2-phenylfuran-3-yl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylfuran moiety. The compound is known for its unique structural features, which contribute to its chemical properties and potential applications in various scientific fields.
Trimethyl(2-phenylfuran-3-yl)silane belongs to the class of organosilicon compounds. These compounds are characterized by silicon atoms bonded to carbon-containing groups. The presence of the furan ring and phenyl group in its structure categorizes it further as an aromatic silane compound.
The synthesis of Trimethyl(2-phenylfuran-3-yl)silane can be achieved through several methods, with the most common involving the reaction of 2-phenylfuran with trimethylsilyl chloride in the presence of a base.
This method allows for high yields and purity, making it suitable for both laboratory and potential industrial applications.
The molecular formula of Trimethyl(2-phenylfuran-3-yl)silane is , with a molecular weight of 232.35 g/mol. Its structure features a trimethylsilyl group attached to a furan ring that has a phenyl substituent at the 2-position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | Trimethyl(2-phenylfuran-3-yl)silane |
| InChI | InChI=1S/C13H16OSi/c1-15(2,3)12-9-10-14-13(12)11-7 |
| Canonical SMILES | CSi(C)C1=CC=CO1C2=CC=CC=C2 |
Trimethyl(2-phenylfuran-3-yl)silane can undergo various chemical reactions typical of organosilicon compounds, including:
Common reagents and conditions for these reactions include:
The mechanism of action for Trimethyl(2-phenylfuran-3-yl)silane involves its interaction with biological macromolecules, influenced by its structural components:
These interactions suggest potential applications in medicinal chemistry and drug design.
Trimethyl(2-phenylfuran-3-yl)silane exhibits typical physical properties associated with organosilicon compounds:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Density | Approximately 0.9 g/cm³ |
| Boiling Point | Not specifically documented but expected to be moderate due to the presence of silicon |
The chemical properties include stability under normal laboratory conditions, reactivity with nucleophiles, and susceptibility to oxidation and reduction processes.
Trimethyl(2-phenylfuran-3-yl)silane has potential applications in various scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2